(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate
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Overview
Description
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizidine ring system and a sulfonylcarbamate group. The presence of chlorine and fluorine atoms further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfonylcarbamate Group: The sulfonylcarbamate group is introduced through a reaction between a sulfonyl chloride and an amine, followed by carbamation.
Attachment of the (3-chloro-4-fluorophenoxy) Group: This step involves the nucleophilic substitution reaction of the quinolizidine derivative with (3-chloro-4-fluorophenoxy) sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolizidine N-oxide derivatives.
Reduction: Formation of reduced quinolizidine derivatives.
Substitution: Formation of substituted quinolizidine derivatives with various functional groups.
Scientific Research Applications
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to a cascade of biochemical events. The presence of the sulfonylcarbamate group is crucial for its activity, as it can form covalent bonds with target proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms, which exhibit unique reactivity due to the presence of fluorine.
Uniqueness
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate is unique due to its combination of a quinolizidine ring system and a sulfonylcarbamate group, along with the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22ClFN2O5S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-chloro-4-fluorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H22ClFN2O5S/c18-14-10-13(6-7-15(14)19)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-16(12)21/h6-7,10,12,16H,1-5,8-9,11H2,(H,20,22)/t12-,16?/m0/s1 |
InChI Key |
IHWQESJFYWKXOQ-HKALDPMFSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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